2,3-Dichlorobenzenesulfonyl chloride
Overview
Description
2,3-Dichlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl3O2S. It is a derivative of benzenesulfonyl chloride, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its strong irritant properties and is used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichlorobenzenesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with chlorine gas in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorobenzene with sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the chlorination of benzenesulfonyl chloride using chlorine gas. The reaction is carried out in a chlorination reactor, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: It can be reduced to 2,3-dichlorobenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2,3-Dichlorobenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent to introduce the sulfonyl chloride group into organic molecules, which can then undergo further transformations.
Pharmaceuticals: It is used in the synthesis of certain antibiotics and antifungal agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amines, alcohols, and thiols .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonyl chloride: Similar structure but with chlorine atoms at the 2 and 4 positions.
3,4-Dichlorobenzenesulfonyl chloride: Chlorine atoms at the 3 and 4 positions.
2,5-Dichlorobenzenesulfonyl chloride: Chlorine atoms at the 2 and 5 positions.
Uniqueness
2,3-Dichlorobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of derivatives it forms. This positioning can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2,3-dichlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQODWTNHDKDHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002670 | |
Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82417-45-6 | |
Record name | 2,3-Dichlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82417-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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